molecular formula C14H11FO2 B11875862 3-Biphenylacetic acid, 5-fluoro- CAS No. 75852-54-9

3-Biphenylacetic acid, 5-fluoro-

Cat. No.: B11875862
CAS No.: 75852-54-9
M. Wt: 230.23 g/mol
InChI Key: JGBOWITUOMPRBI-UHFFFAOYSA-N
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Description

2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid is a chemical compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a fluorine atom attached to the biphenyl structure, which significantly influences its chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of 2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in polar solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure.

    Ibuprofen: Another NSAID with a propionic acid moiety.

    Naproxen: An NSAID with a naphthalene core.

Uniqueness

2-(5-Fluoro-[1,1’-biphenyl]-3-yl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

CAS No.

75852-54-9

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

2-(3-fluoro-5-phenylphenyl)acetic acid

InChI

InChI=1S/C14H11FO2/c15-13-7-10(8-14(16)17)6-12(9-13)11-4-2-1-3-5-11/h1-7,9H,8H2,(H,16,17)

InChI Key

JGBOWITUOMPRBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CC(=O)O)F

Origin of Product

United States

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